molecular formula C19H26N2O4 B8654121 tert-Butyl 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate

Cat. No.: B8654121
M. Wt: 346.4 g/mol
InChI Key: GJMOZYCZQHMRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxy-2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)21-10-8-12(9-11-21)15-16(22)13-6-4-5-7-14(13)20-17(15)23/h4-7,12,15-16,22H,8-11H2,1-3H3,(H,20,23)

InChI Key

GJMOZYCZQHMRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3 neck flask fitted with a nitrogen inlet, thermometer, and a mechanical stirrer, 4-[2-hydroxy-1-methoxycarbonyl-2-(2-nitro-phenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester (9.93 g, 24.3 mmoles) was dissolved in acetic acid (1.75 moles, 100 mL). Iron powder (8.90 g, 159 mmoles) was added to the vessel with stirring. The stirred mixture was slowly heated to 80° C. for 30 min and then cooled to room temperature. It was then diluted with ethyl acetate and filtered through a pad of celite. Solids were washed with 20% methanol/ethyl acetate, and then with methanol. The filtrate was concentrated and the residue partitioned between ethyl acetate and aqueous sodium bicarbonate. The layers were separated. The resulting aqueous phase was extracted twice with ethyl acetate. The organic layers were combined. The mixture was washed twice with water and the aqueous phase was discarded. The material was dried (magnesium sulfate) filtered, and concentrated to dryness. Silica gel chromatography afforded the title compound as light yellow foam in 77% yield. MS m/e (M−H)−=345.1.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
8.9 g
Type
catalyst
Reaction Step Three
Yield
77%

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